![molecular formula C21H20ClN5O2 B2856632 8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione CAS No. 714233-02-0](/img/no-structure.png)
8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
Purine derivatives have been synthesized and evaluated for their potential pharmacological activities. For instance, derivatives with alkylamino substituents have shown significant antiarrhythmic and hypotensive activities, indicating their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004). Moreover, purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have been synthesized, with some compounds exhibiting antitumor activity and vascular relaxing effects, suggesting their potential in cancer therapy (Ueda et al., 1987).
Chemical Properties and Reactions
Studies have also focused on the chemical properties and reactions of purine-6,8-diones, shedding light on their ionization, methylation reactions, and implications for further chemical synthesis (Rahat et al., 1974). This research is crucial for developing new synthetic routes and understanding the chemical behavior of purine derivatives.
Therapeutic Potential and Mechanisms
The therapeutic potential of purine derivatives has been explored, with studies on new arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment. These compounds have shown high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential in treating neurological disorders (Jurczyk et al., 2004). Additionally, the exploration of 8-aminoalkyl derivatives of purine-2,6-dione has revealed compounds with promising anxiolytic and antidepressant properties, further emphasizing the relevance of purine derivatives in developing new psychiatric medications (Chłoń-Rzepa et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione' involves the reaction of 2-chlorobenzylamine with 7-[(2-methylphenyl)methyl]-3-methylxanthine in the presence of a coupling agent to form the intermediate, which is then subjected to cyclization with a suitable reagent to obtain the final product.", "Starting Materials": [ "2-chlorobenzylamine", "7-[(2-methylphenyl)methyl]-3-methylxanthine", "Coupling agent", "Cyclization reagent" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 7-[(2-methylphenyl)methyl]-3-methylxanthine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous solvent like dichloromethane or dimethylformamide (DMF) to form the intermediate.", "Step 2: The intermediate is then subjected to cyclization with a suitable reagent such as trifluoroacetic anhydride (TFAA) or acetic anhydride (Ac2O) in the presence of a catalyst like triethylamine (TEA) or pyridine to obtain the final product.", "Step 3: The final product is purified by column chromatography or recrystallization to obtain the pure compound." ] } | |
Numéro CAS |
714233-02-0 |
Formule moléculaire |
C21H20ClN5O2 |
Poids moléculaire |
409.87 |
Nom IUPAC |
8-[(2-chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C21H20ClN5O2/c1-13-7-3-4-9-15(13)12-27-17-18(26(2)21(29)25-19(17)28)24-20(27)23-11-14-8-5-6-10-16(14)22/h3-10H,11-12H2,1-2H3,(H,23,24)(H,25,28,29) |
Clé InChI |
QMXDCPKXIVHILM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2NCC4=CC=CC=C4Cl)N(C(=O)NC3=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(N,N-diisobutylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2856549.png)

![2-Ethyl-3-[(4-methoxyphenyl)methyl][1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856553.png)
![2-Ethyl-5-((4-isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2856555.png)
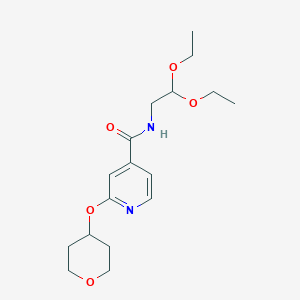
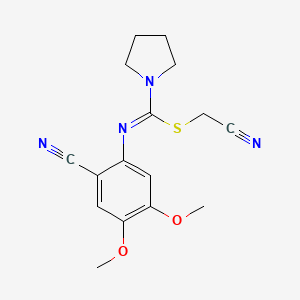
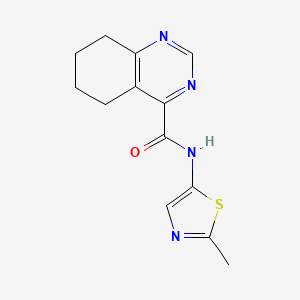
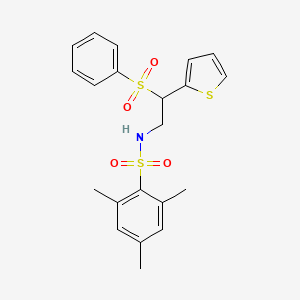
![N-(2-chlorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2856563.png)
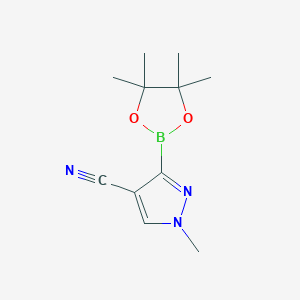
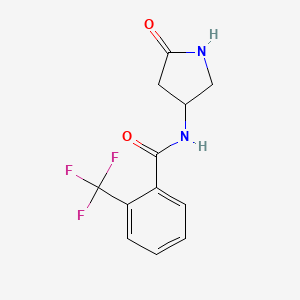
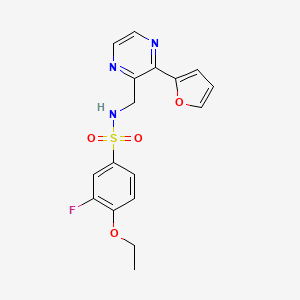
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2856570.png)
